9-desoxi-9-metileno Prostaglandina E2

Descripción general

Descripción

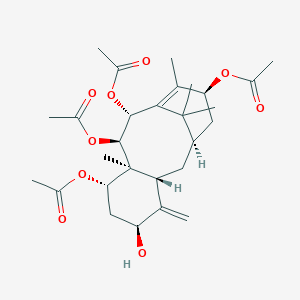

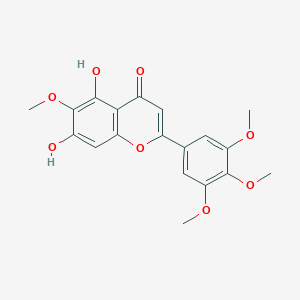

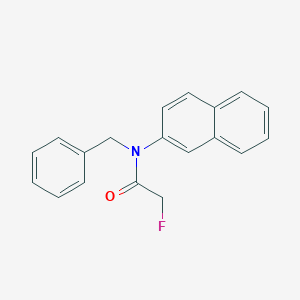

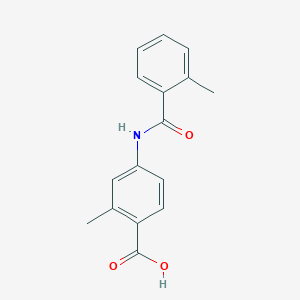

9-deoxy-9-methylene Prostaglandin E2: is a stable, isosteric analog of Prostaglandin E2. This compound retains the biological profile of Prostaglandin E2 but with fewer side effects. It is known for its ability to decrease blood pressure in rats and stimulate the gerbil colon and primate uterus with the same potency as Prostaglandin E2 .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 9-deoxy-9-methylene Prostaglandin E2 is used as a model compound to study the reactivity and stability of Prostaglandin analogs. It is also used in the synthesis of other Prostaglandin derivatives .

Biology: In biological research, this compound is used to study the physiological effects of Prostaglandins. It is particularly useful in studying the mechanisms of blood pressure regulation and gastrointestinal motility .

Medicine: In medicine, 9-deoxy-9-methylene Prostaglandin E2 is investigated for its potential therapeutic applications. It is studied for its ability to lower blood pressure and stimulate smooth muscle contraction, which could have implications for the treatment of hypertension and gastrointestinal disorders .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs that target Prostaglandin receptors. It is also used in the production of Prostaglandin-based medications .

Mecanismo De Acción

The mechanism of action of 9-deoxy-9-methylene Prostaglandin E2 involves its interaction with Prostaglandin receptors. The compound binds to these receptors and activates signaling pathways that lead to various physiological effects. The primary molecular targets include the Prostaglandin E2 receptors, which are involved in the regulation of blood pressure and smooth muscle contraction .

Safety and Hazards

Direcciones Futuras

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-deoxy-9-methylene Prostaglandin E2 involves the modification of the Prostaglandin E2 structureThis is typically achieved through a series of organic reactions including oxidation, reduction, and substitution reactions .

Industrial Production Methods: Industrial production of 9-deoxy-9-methylene Prostaglandin E2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually synthesized in a multi-step process, starting from commercially available precursors .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the methylene group can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the double bonds in the compound, leading to the formation of reduced derivatives.

Substitution: The methylene group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 9-deoxy-9-methylene Prostaglandin E2 .

Comparación Con Compuestos Similares

Similar Compounds:

Prostaglandin E2: The parent compound, known for its wide range of biological activities.

9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2: A potent analog with an extended half-life in vivo.

Uniqueness: 9-deoxy-9-methylene Prostaglandin E2 is unique due to its stability and reduced side effects compared to Prostaglandin E2. It retains the biological activity of Prostaglandin E2 but with fewer adverse effects, making it a valuable compound for research and therapeutic applications .

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-19-18(16(2)15-20(19)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEJXDXJUFQESA-DLMPNJEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61263-32-9 | |

| Record name | 9-Deoxy-9-methylene-PGF2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 9-deoxy-9-methylene-Prostaglandin E2 in the context of the provided research papers?

A1: Both research papers focus on enhancing tissue regeneration and viral transduction using compounds that influence specific signaling pathways. 9-deoxy-9-methylene-Prostaglandin E2 is mentioned as a prostaglandin analog in the context of activating the prostaglandin signaling pathway. [, ] This suggests its potential role in promoting tissue growth and regeneration.

Q2: How does 9-deoxy-9-methylene-Prostaglandin E2 compare to other prostaglandin analogs mentioned in the research, specifically regarding their potential in tissue regeneration?

A2: The research papers list 9-deoxy-9-methylene-Prostaglandin E2 alongside various other prostaglandin analogs, all recognized for their ability to activate the prostaglandin signaling pathway. [, ] While the papers don't directly compare the efficacy of these analogs, they highlight the potential of this class of compounds in stimulating tissue growth. Further research is needed to determine the specific advantages and disadvantages of 9-deoxy-9-methylene-Prostaglandin E2 compared to other analogs in various tissue regeneration applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

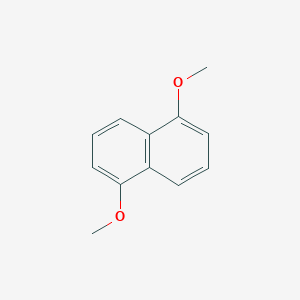

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)